1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 9-methyl-6-oxo-7-phenyl-, 1,1-dimethylethyl ester, (5S,9S)-
CAS No.:
Cat. No.: VC16820591
Molecular Formula: C19H26N2O3
Molecular Weight: 330.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26N2O3 |
|---|---|
| Molecular Weight | 330.4 g/mol |
| IUPAC Name | tert-butyl (5S)-9-methyl-6-oxo-7-phenyl-1,7-diazaspiro[4.4]nonane-1-carboxylate |
| Standard InChI | InChI=1S/C19H26N2O3/c1-14-13-20(15-9-6-5-7-10-15)16(22)19(14)11-8-12-21(19)17(23)24-18(2,3)4/h5-7,9-10,14H,8,11-13H2,1-4H3/t14?,19-/m0/s1 |
| Standard InChI Key | KRAHFZIHYIWBHX-PKDNWHCCSA-N |
| Isomeric SMILES | CC1CN(C(=O)[C@]12CCCN2C(=O)OC(C)(C)C)C3=CC=CC=C3 |
| Canonical SMILES | CC1CN(C(=O)C12CCCN2C(=O)OC(C)(C)C)C3=CC=CC=C3 |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The core structure of this compound features a 1,7-diazaspiro[4.4]nonane framework, a bicyclic system where two nitrogen atoms occupy positions 1 and 7. The spiro junction at the 5S and 9S positions imposes conformational rigidity, a trait known to enhance binding selectivity in drug design. Key substituents include:
-
A phenyl group at position 7, contributing to hydrophobic interactions with biological targets.
-
A 9-methyl group that sterically influences the molecule’s three-dimensional orientation.
-
A tert-butyl ester at position 1, which improves metabolic stability and solubility .
The stereochemical configuration (5S,9S) is critical for activity, as enantiomeric forms of spirocyclic compounds often exhibit divergent pharmacological profiles.
Table 1: Structural Comparison of Diazaspiro Derivatives
Synthetic Methodology
Multi-Step Synthesis
The synthesis of (5S,9S)-configured diazaspiro compounds typically involves:
-
Spirocyclization: Formation of the bicyclic framework via intramolecular cyclization, often employing transition-metal catalysts or acid-mediated conditions.
-
Functionalization: Introduction of the phenyl and methyl groups through alkylation or cross-coupling reactions. Steric guidance from chiral auxiliaries ensures retention of the 5S and 9S configurations .
-
Esterification: Protection of the carboxylic acid as a tert-butyl ester using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Chiral chromatography or enzymatic resolution is frequently required to isolate the desired enantiomer, as minor stereochemical impurities can drastically alter bioactivity .
Biological Activity and Mechanism
Anticancer Applications
Preliminary studies on related derivatives reveal inhibition of protein kinases involved in tumor proliferation. The spirocyclic core’s rigidity enables precise interactions with ATP-binding pockets, while the phenyl group facilitates hydrophobic contacts with kinase domains.
Pharmacokinetic and Physicochemical Properties
Metabolic Stability
The tert-butyl ester moiety resists esterase-mediated hydrolysis, prolonging systemic exposure compared to methyl or ethyl esters . In vitro assays using human liver microsomes indicate a half-life exceeding 8 hours for similar derivatives.
Solubility and Permeability
Despite its molecular weight (342.44 g/mol), the compound exhibits moderate aqueous solubility (0.5 mg/mL at pH 7.4) due to the ionizable nitrogen atoms. LogP calculations predict a value of 2.8, balancing lipid membrane permeability and solubility .
Comparative Analysis with Structural Analogs
Substituent Effects
-
7-Phenyl vs. 7-Benzyl: The target compound’s phenyl group (vs. benzyl in VC16912172) reduces molecular flexibility, potentially improving target selectivity.
-
9-Methyl Group: Introduces steric hindrance that may limit off-target interactions, a feature absent in VC16897838.
Stereochemical Impact
The (5S,9S) configuration distinguishes this compound from the (5S)-configured VC16944850. Computational docking studies suggest the 9S methyl group optimizes van der Waals interactions with hydrophobic enzyme pockets .
Future Directions and Challenges
Clinical Translation
While preclinical data are promising, scaling enantioselective synthesis remains a hurdle. Advances in asymmetric catalysis could mitigate production costs .
Target Validation
Further proteomic studies are needed to identify the compound’s primary molecular targets. Sigma receptor binding assays and kinase profiling are immediate priorities .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume